4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride
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Overview
Description
4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride, commonly known as AP237, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. AP237 is a psychoactive compound that belongs to the family of phenethylamines, which are known for their stimulant and hallucinogenic properties. In recent years, AP237 has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride involves the reaction of 4-hydroxy-2,6-dimethoxybenzaldehyde with 4-aminobutylamine in the presence of a reducing agent to form the intermediate 4-(4-Aminobutyl)-2,6-dimethoxybenzaldehyde. This intermediate is then reduced to the final product using a reducing agent and hydrochloric acid.
Starting Materials
4-hydroxy-2,6-dimethoxybenzaldehyde, 4-aminobutylamine, Reducing agent, Hydrochloric acid
Reaction
Step 1: 4-hydroxy-2,6-dimethoxybenzaldehyde is reacted with 4-aminobutylamine in the presence of a reducing agent to form the intermediate 4-(4-Aminobutyl)-2,6-dimethoxybenzaldehyde., Step 2: The intermediate 4-(4-Aminobutyl)-2,6-dimethoxybenzaldehyde is then reduced to the final product using a reducing agent and hydrochloric acid., Step 3: The final product is obtained as a hydrochloride salt.
Mechanism Of Action
AP237 works by binding to the serotonin transporter and inhibiting its reuptake, leading to an increase in serotonin levels in the brain. This increase in serotonin levels is thought to be responsible for the psychoactive effects of AP237, which include euphoria, increased energy, and altered perception.
Biochemical And Physiological Effects
AP237 has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a role in regulating mood and motivation. It has also been shown to increase heart rate and blood pressure, which can have implications for cardiovascular health.
Advantages And Limitations For Lab Experiments
One of the main advantages of AP237 for lab experiments is its high affinity for the serotonin transporter, which makes it a potential tool for studying the mechanisms underlying mood disorders. However, one of the limitations of AP237 is its psychoactive effects, which can make it difficult to interpret the results of experiments.
Future Directions
There are a number of future directions for research on AP237. One potential direction is to study its potential therapeutic use in the treatment of mood disorders such as depression and anxiety. Another potential direction is to study its potential use as a tool for studying the mechanisms underlying addiction and substance abuse. Finally, further research is needed to better understand the biochemical and physiological effects of AP237, particularly with regard to its potential cardiovascular effects.
Scientific Research Applications
AP237 has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin transporter, which plays a crucial role in the regulation of mood and emotion. This makes AP237 a potential tool for studying the mechanisms underlying mood disorders such as depression and anxiety.
properties
IUPAC Name |
4-(4-aminobutyl)-2,6-dimethoxyphenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-15-10-7-9(5-3-4-6-13)8-11(16-2)12(10)14;/h7-8,14H,3-6,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDQVKCOFSMMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CCCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride |
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